molecular formula C17H16N2O3S B5705975 N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide

N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B5705975
M. Wt: 328.4 g/mol
InChI Key: UVWPNPVGZYVQCR-UHFFFAOYSA-N
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Description

N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety, a benzenesulfonamide group, and a methyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

CBKinase1_010430, also known as N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide, HMS2311A20, CCG-143545, NCGC00062904-02, or CBKinase1_022830, primarily targets the Casein Kinase 1 (CK1) family . The CK1 family has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression . For CCG-1423, a related compound, it has been suggested that it binds specifically to the Nuclear Localization Signal (NLS) of MRTF-A/B, preventing the interaction between MRTF-A/B and importin α/β1, resulting in inhibition of the nuclear import of MRTF-A/B .

Biochemical Pathways

The CK1 family plays a crucial role in several biochemical pathways. It phosphorylates key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . This suggests that CBKinase1_010430, by targeting CK1, could potentially influence these pathways.

Result of Action

Given its target, it is plausible that it could influence cell cycle regulation, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .

Action Environment

It is known that the efficacy of kinase inhibitors can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or peracids.

    Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbutanamide
  • N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylpropylamide
  • N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylphenylsulfonamide

Uniqueness

N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyquinoline moiety enhances its potential for biological activity, while the benzenesulfonamide group contributes to its stability and solubility.

Properties

IUPAC Name

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(23(21,22)15-8-3-2-4-9-15)12-14-11-13-7-5-6-10-16(13)18-17(14)20/h2-11H,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWPNPVGZYVQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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